2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can be achieved through multicomponent reactions. One such method involves the [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. This reaction is typically carried out by heating a mixture of the substrates in dimethylformamide (DMF) without the need for any catalyst or promoter . This approach leverages the strong electron-withdrawing nature of the nitro group in nitroenamines to activate the reactivity of the carbon-carbon bond, facilitating the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and cycloaddition strategies can be scaled up for industrial applications. The use of solvent systems like DMF and the absence of catalysts make the process potentially cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism by which 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, although detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones: These compounds share a similar isoindole core but differ in the substituents and overall structure.
2-(2-phenylethyl)chromone derivatives: These compounds have a chromone core instead of an isoindole core, leading to different chemical properties and applications.
Uniqueness
2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its fused cyclopropane ring, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
4-(2-phenylethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-18-16-12-6-7-13(15-10-14(12)15)17(16)19(22)20(18)9-8-11-4-2-1-3-5-11/h1-7,12-17H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMNXFIEHNHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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